molecular formula C16H20N4OS B2551401 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034589-07-4

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2551401
M. Wt: 316.42
InChI Key: AACWDQDHDFBFKS-UHFFFAOYSA-N
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Description

The compound "1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea" is a derivative of the aryl urea class of compounds, which have been extensively studied for their potential as antiproliferative agents and enzyme inhibitors. The aryl urea scaffold is a common feature in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis Analysis

The synthesis of aryl urea derivatives typically involves the reaction of an appropriate amine with an isocyanate or a carbamate. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives was achieved by reacting the corresponding amines with phenyl isothiocyanate, followed by alkylation with pyridin-2-ylmethyl halides . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives involved the reaction of amines with 4-(pyridin-2-ylmethoxy)phenyl isocyanate . These methods provide a versatile approach to access a wide range of aryl urea derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of aryl urea derivatives is characterized by the presence of an aryl group attached to the urea moiety, which can significantly influence the compound's biological activity. For example, the crystal structure of a 1,3,4-thiadiazol-2-yl urea derivative was determined by X-ray single crystal diffraction, providing insights into the compound's conformation and potential interactions with biological targets .

Chemical Reactions Analysis

Aryl urea derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological activity. For instance, the introduction of a thioether linker and the positioning of the arylurea moiety in the meta position relative to the thioether have been shown to be crucial for the activity of VEGFR-2 tyrosine kinase inhibitors . The flexibility in chemical modification allows for the optimization of aryl urea derivatives as potential therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl urea derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the aryl rings and the nature of the urea linkage. These properties are critical for the compound's pharmacokinetic and pharmacodynamic profiles. For example, the presence of hydrophobic groups on the terminal phenyl ring of certain derivatives has been associated with potent antiproliferative and anti-inflammatory activities .

Scientific Research Applications

Corrosion Inhibition

Urea-derived Mannich bases have been synthesized and examined as corrosion inhibitors for the corrosion of mild steel surfaces in hydrochloric acid solutions. These compounds, including variants similar in structure to the query compound, have shown to effectively inhibit corrosion, suggesting a potential application of the query compound in protecting metal surfaces against acidic corrosion. The inhibition efficiency of these compounds increases with their concentration and exhibits dependence on the molecular structure, providing insights into the relationship between molecular design and corrosion inhibition efficacy (Jeeva et al., 2015).

Antimicrobial Activity

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural resemblance to the query compound, have been synthesized and assessed for antiacetylcholinesterase activity. These compounds demonstrate the potential of urea derivatives in developing agents with significant biological activities. The structural flexibility and the presence of pharmacophoric moieties suggest that similar compounds, including the query compound, could be explored for their antimicrobial properties (Vidaluc et al., 1995).

Metallo-Supramolecular Assemblies

Urea derivatives have also been utilized in the synthesis of metallo-supramolecular macrocycles, where they serve as ligands that bind metal ions and form complex structures. These assemblies have applications in materials science and catalysis. The incorporation of urea groups allows for hydrogen bonding sites that contribute to the stability and functionality of the assembled structures. This application showcases the versatility of urea derivatives in creating complex molecular architectures with potential uses in nanotechnology and materials engineering (Troff et al., 2012).

Synthesis of Antimicrobial Agents

Compounds structurally related to the query compound have been synthesized and evaluated for their antimicrobial activity against various microorganisms. This research indicates the potential of urea derivatives in contributing to the development of new antimicrobial agents. The design of these compounds involves optimizing the spacer length and testing conformational flexibility, indicating a methodological approach that could be applied to the synthesis and evaluation of the query compound for similar purposes (Buha et al., 2012).

properties

IUPAC Name

1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(19-15-2-1-11-22-15)18-12-13-5-9-20(10-6-13)14-3-7-17-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACWDQDHDFBFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

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